N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine
Overview
Description
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine is a useful research compound. Its molecular formula is C18H35N3O2S and its molecular weight is 357.6 g/mol. The purity is usually 95%.
The exact mass of the compound ({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine is 357.24499854 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green and Reusable Catalysis for Imidazole Synthesis
One application of imidazolyl compounds involves their use as catalysts in the synthesis of tetrasubstituted imidazoles. A Brønsted acidic ionic liquid, specifically designed for this purpose, demonstrates efficiency, environmental friendliness, and the ability to be reused multiple times without significant loss of catalytic activity. This approach highlights the potential of such compounds in promoting solvent-free, green chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Advanced Multicomponent Reaction Catalysis
Similarly, imidazolyl sulfonate has been employed as an effective catalyst for the synthesis of substituted imidazoles through a one-pot, multicomponent reaction. This method boasts high yields, the ability to recycle the catalyst, and is noted for its environmentally friendly nature due to the avoidance of solvents and ease of product purification (Rahman et al., 2012).
Electrophilic Amination Using Imidazolidinone Derivatives
Imidazolidinone derivatives have shown potential in the electrophilic amination of Grignard reagents, offering a pathway to primary amines and N-methyl secondary amines. This application underlines the versatility of imidazolyl compounds in synthesizing a wide range of amines through straightforward and effective methodologies (Kitamura, Chiba, & Narasaka, 2003).
CO2 Capture and Sequestration
A novel ionic liquid derived from 1-butyl imidazole demonstrates the capability to capture and sequester CO2 efficiently. By forming a carbamate salt, this liquid offers a reversible, nonvolatile, and water-independent method for CO2 capture, comparable in efficiency to traditional amine sequestering agents. Such applications are crucial in addressing climate change by providing viable solutions for greenhouse gas reduction (Bates et al., 2002).
Properties
IUPAC Name |
N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2S/c1-7-8-11-21-17(14-20(6)16(4)5)13-19-18(21)24(22,23)12-9-10-15(2)3/h13,15-16H,7-12,14H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVFBYVAQOQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN(C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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